Methanone, phenyl[2-(2-propenyl)phenyl]-
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Overview
Description
Methanone, phenyl[2-(2-propenyl)phenyl]- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[2-(2-propenyl)phenyl]- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product .
Industrial Production Methods
On an industrial scale, the production of methanone, phenyl[2-(2-propenyl)phenyl]- may involve the catalytic isomerization of phenyl propylene oxide or the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[2-(2-propenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methanone, phenyl[2-(2-propenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which methanone, phenyl[2-(2-propenyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Methanone, (2-methylphenyl)phenyl-: Another related compound with a methyl group instead of a propenyl group.
Methanone, (2-hydroxyphenyl)phenyl-: A compound with a hydroxyl group on the phenyl ring
Uniqueness
Methanone, phenyl[2-(2-propenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
76385-35-8 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
phenyl-(2-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-2-8-13-9-6-7-12-15(13)16(17)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2 |
InChI Key |
HYTXMZZSNAJVGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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